molecular formula C14H26N2O2 B1385992 (R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate CAS No. 1451390-44-5

(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

Cat. No. B1385992
M. Wt: 254.37 g/mol
InChI Key: YDQBPQOQDHFBDP-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H26N2O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is represented by the molecular formula C14H26N2O2 . More detailed structural information is not available in the retrieved resources.


Chemical Reactions Analysis

Specific chemical reactions involving “®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” are not mentioned in the available resources. It is likely that this compound participates in various chemical reactions, given its use in research and development .


Physical And Chemical Properties Analysis

“®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is an oil at room temperature . Its molecular weight is 254.37 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Application 1: Synthesis of Imidazo[1,2-a]pyridines

  • Summary of Application: Pyrrolidine is used in the synthesis of imidazo[1,2-a]pyridines, a class of compounds that have attracted significant interest due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
  • Methods of Application: A mixture of 2-aminopyridine and α-bromoketone was placed in a microwave synthesiser. The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure .
  • Results or Outcomes: After 15–20 min of irradiation, the mixture was cooled to room temperature. The crude product was subjected to further processing .

Application 2: Synthesis of N-Benzoyl Pyrrolidine

  • Summary of Application: Pyrrolidine has been used for the synthesis of N-Benzoyl pyrrolidine from benzaldehyde via oxidative amination .

Application 3: Synthesis of N-Sulfinyl Aldimines

  • Summary of Application: Pyrrolidine may be used as a catalyst for the synthesis of N-sulfinyl aldimines from carbonyl compounds and sulfonamides .

Application 4: Synthesis of Taddol-Pyrrolidine Phosphoramidite

  • Summary of Application: Pyrrolidine can be used to synthesize Taddol-pyrrolidine phosphoramidite, a ligand for rhodium-catalyzed [2+2+2] cycloaddition of pentenyl isocyanate and 4-ethynylanisole .

Application 5: Synthesis of Imidazo[1,2-a]pyridines

  • Summary of Application: Pyrrolidine is used in the synthesis of imidazo[1,2-a]pyridines, a class of compounds that have attracted significant interest due to their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
  • Methods of Application: A mixture of 2-aminopyridine and α-bromoketone was placed in a microwave synthesiser. The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure .
  • Results or Outcomes: After 15–20 min of irradiation, the mixture was cooled to room temperature. The crude product was subjected to further processing .

Application 6: Synthesis of PyrrolidineQuin-BAM

  • Summary of Application: Pyrrolidine can be used to synthesize PyrrolidineQuin-BAM, a selective catalyst for the aza-Henry addition of nitroalkanes to aryl aldimines .

Safety And Hazards

“®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions of “®-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” are not specified in the available resources. Given its use in research and development, it is likely that future directions would involve further study of its properties and potential applications .

properties

IUPAC Name

tert-butyl (2R)-2-piperidin-4-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQBPQOQDHFBDP-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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